molecular formula C19H17N3O2S B3016887 N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide CAS No. 868972-56-9

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B3016887
CAS No.: 868972-56-9
M. Wt: 351.42
InChI Key: ROEQGCQVZZLDCZ-UHFFFAOYSA-N
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Description

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a naphthalene-2-sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features.

    Naphthalene-2-sulfonamide: Shares the sulfonamide group but lacks the imidazo[1,2-a]pyridine moiety.

    8-methylimidazo[1,2-a]pyridine: Contains the imidazo[1,2-a]pyridine core but without the naphthalene-2-sulfonamide group.

Uniqueness

N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both an imidazo[1,2-a]pyridine and a naphthalene-2-sulfonamide makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-14-5-4-10-22-13-17(21-19(14)22)12-20-25(23,24)18-9-8-15-6-2-3-7-16(15)11-18/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEQGCQVZZLDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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